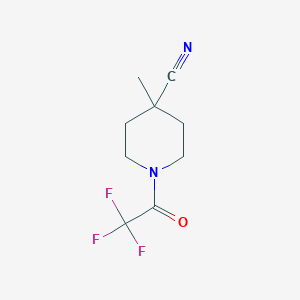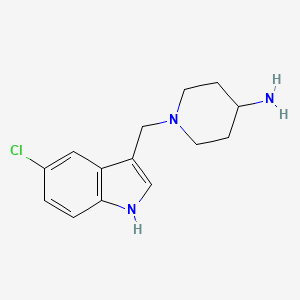![molecular formula C7H6BrN3O2S B1448043 6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶 CAS No. 1376007-07-6](/img/structure/B1448043.png)
6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶
描述
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bromine atom and a methanesulfonyl group attached to an imidazo[4,5-b]pyridine core.
科学研究应用
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial properties and is studied for its biological activity.
Industry: The compound is used in the development of materials with specific chemical properties.
作用机制
Target of Action
The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is believed that the compound may have antimicrobial properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to various halogenation reactions under phase transfer catalysis conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenated derivatives, bases like potassium carbonate, and solvents such as DMF . The reaction conditions typically involve room temperature and phase transfer catalysis.
Major Products Formed
The major products formed from the reactions of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[4,5-b]pyridine derivatives .
相似化合物的比较
Similar Compounds
- 6-bromo-2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Uniqueness
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)



![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)




![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

